molecular formula C18H20N2O3 B5466812 N-(tert-butyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide

N-(tert-butyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide

Cat. No. B5466812
M. Wt: 312.4 g/mol
InChI Key: SKWHMJPSZMZIML-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide, commonly known as TFA-NB1, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TFA-NB1 belongs to the class of N-phenylbenzamides and is structurally similar to other benzamide derivatives such as N-(4-hydroxyphenyl)-2-methylpropanamide (paracetamol) and N-(4-chlorophenyl)-2-methylpropanamide (chlorpropamide).

Mechanism of Action

The exact mechanism of action of TFA-NB1 is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that contribute to inflammation, pain, and fever. TFA-NB1 has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects
TFA-NB1 has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to exhibit significant cytotoxicity against cancer cells, both in vitro and in vivo. TFA-NB1 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

TFA-NB1 has several advantages as a research tool. It is a highly potent and selective inhibitor of COX-2 enzyme, making it a valuable tool for studying the role of COX-2 in inflammation, pain, and fever. TFA-NB1 also exhibits significant anticancer activity, making it a potential candidate for the development of novel anticancer drugs. However, TFA-NB1 has several limitations as well. It is a synthetic compound and may not accurately represent the natural compounds found in living organisms. TFA-NB1 also has limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on TFA-NB1. One area of research is the development of novel COX-2 inhibitors based on the structure of TFA-NB1. Another area of research is the investigation of the anticancer activity of TFA-NB1 in combination with other anticancer drugs. The potential use of TFA-NB1 in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease also warrants further investigation. Finally, the development of more efficient and cost-effective methods for the synthesis of TFA-NB1 may facilitate its use as a research tool.

Synthesis Methods

The synthesis of TFA-NB1 involves the reaction of 3-(2-furyl)acrylic acid with N-(tert-butyl)-2-aminobenzamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions in a suitable solvent such as dichloromethane or tetrahydrofuran. The resulting product is purified using column chromatography to obtain pure TFA-NB1.

Scientific Research Applications

TFA-NB1 has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit promising anti-inflammatory, analgesic, and antipyretic properties. TFA-NB1 has also been shown to have potent anticancer activity against various cancer cell lines.

properties

IUPAC Name

N-tert-butyl-2-[[(Z)-3-(furan-2-yl)prop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-18(2,3)20-17(22)14-8-4-5-9-15(14)19-16(21)11-10-13-7-6-12-23-13/h4-12H,1-3H3,(H,19,21)(H,20,22)/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWHMJPSZMZIML-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)/C=C\C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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